Methyl 4-(2-nitrophenyl)benzoate
Description
Methyl 4-(2-nitrophenyl)benzoate is an aromatic ester featuring a nitro group at the ortho position of the phenyl ring attached to the benzoate core. The compound’s structure is characterized by two key functional groups: the ester moiety (providing hydrolytic stability) and the electron-withdrawing nitro group, which influences reactivity and intermolecular interactions. The nitro group’s position (ortho vs. para) significantly impacts physicochemical properties such as solubility, melting point, and electronic behavior, making this compound distinct from its isomers.
Properties
IUPAC Name |
methyl 4-(2-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYICIHIPMRTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-nitrophenyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(2-nitrophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nitration of methyl 4-phenylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the 2-position of the phenyl ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial production may incorporate purification steps such as recrystallization or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-nitrophenyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Reduction: Methyl 4-(2-aminophenyl)benzoate.
Substitution: Various halogenated or nitrated derivatives of this compound.
Hydrolysis: 4-(2-nitrophenyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 4-(2-nitrophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-(2-nitrophenyl)benzoate depends on the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the reducing agent, ultimately resulting in the formation of an amino group. In biological systems, the compound may interact with specific enzymes, leading to its conversion into other biologically active molecules.
Comparison with Similar Compounds
Nitro-Substituted Benzoate Derivatives
Key Comparisons:
- Methyl 4-(4-Formyl-2-Nitrophenoxy)Benzoate (CAS 400073-96-3): This compound incorporates both a nitro (2-position) and formyl (4-position) group on the phenoxy ring. The additional formyl group increases molecular weight (301.25 g/mol vs. 257.24 g/mol for the target compound) and introduces aldehyde reactivity, enabling further functionalization (e.g., Schiff base formation). The nitro group’s ortho position aligns with the target compound, but the formyl group’s electron-withdrawing nature may enhance acidity or alter crystallization behavior .
- Nitrated Methyl Benzoate Analogs (): Studies comparing nitration methods (Ca(NO₃)₂/CH₃COOH vs. HNO₃/H₂SO₄) for methyl benzoate derivatives highlight yield variations but lack spectroscopic confirmation. The target compound’s ortho-substitution likely results from steric and electronic factors during nitration, contrasting with para-substituted products common in simpler systems .
Piperazine-Linked Quinoline-Benzoate Derivatives ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C1) feature a piperazine-quinoline backbone absent in the target compound. These derivatives exhibit higher molecular weights (e.g., 449.50 g/mol for C1) and enhanced structural complexity, likely designed for biological activity (e.g., kinase inhibition). Substituents like bromo (C2), chloro (C3), and methoxy (C6) on the quinoline-phenyl ring modulate electronic properties and steric bulk, influencing binding affinity in therapeutic applications .
Ureido-Substituted Benzoate Derivatives ()
Examples like Methyl (S)-4-(2-(3-(3-Chlorophenyl)Ureido)-2-Phenylacetamido)Benzoate (4b) incorporate ureido and chlorophenyl groups. These compounds exhibit distinct hydrogen-bonding capabilities due to the urea moiety, enhancing interactions with biological targets. The synthesis yields (44% for 4b vs. 31% for 4c) suggest that electron-donating substituents (e.g., methoxy) or halogen position (para vs. meta) affect reaction efficiency. The target compound’s nitro group, by comparison, may hinder nucleophilic attack in similar synthetic pathways .
Research Findings and Implications
- Electronic Effects: The nitro group in Methyl 4-(2-nitrophenyl)benzoate deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to non-nitrated analogs. Piperazine-linked derivatives () leverage nitrogen-rich scaffolds for target engagement, while ureido compounds () exploit hydrogen bonding for bioactivity.
- Synthetic Challenges: Ortho-substitution in nitration (target compound) is less thermodynamically favored than para-substitution, requiring precise reaction control .
- Applications: The target compound’s nitro group positions it as a precursor for amine synthesis via reduction, whereas piperazine-quinoline derivatives () are tailored for pharmaceutical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
